2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide
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Overview
Description
Scientific Research Applications
- Furan derivatives, including 2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide , have shown promise as antibacterial agents. These compounds combat microbial resistance, a global concern due to ineffective existing antimicrobial drugs .
- Researchers have synthesized novel furan derivatives and evaluated their antibacterial efficacy. For instance, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated effectiveness against gram-positive bacteria .
- Focusing on tuberculosis treatment, scientists have designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
- Furan compounds, including 2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide , have been explored for their anti-ulcer effects . Further investigations into their mechanisms of action could yield valuable insights.
- Furan derivatives exhibit diverse pharmacological properties. These include diuretic, muscle relaxant, anti-protozoal, and antiviral activities .
- Additionally, furan compounds have been investigated for their potential as anti-inflammatory, analgesic, antidepressant, and anticancer agents .
- The furan nucleus serves as a crucial building block in drug discovery. Medicinal chemists explore various synthetic routes to create furan derivatives, enhancing their therapeutic efficacy .
Antibacterial Activity
Anti-Tubercular Activity
Anti-Ulcer Properties
Other Therapeutic Roles
Chemical Synthesis Strategies
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical Pathways
Acetylcholinesterase inhibitors generally impact thecholinergic pathway . By inhibiting acetylcholinesterase, these compounds increase the availability of acetylcholine, enhancing neurotransmission in cholinergic neurons.
Result of Action
Acetylcholinesterase inhibitors, like the related compounds, can enhance cholinergic neurotransmission, which may improve cognitive function .
properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c12-10(15)8-13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHALJTYSCWNFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide |
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